molecular formula C5H8ClN3 B1446745 3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole CAS No. 1557476-61-5

3-Chloro-5-ethyl-1-methyl-1h-1,2,4-triazole

Cat. No.: B1446745
CAS No.: 1557476-61-5
M. Wt: 145.59 g/mol
InChI Key: MXPMGOMEIQBOCM-UHFFFAOYSA-N
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Description

3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a chlorine atom at the third position, an ethyl group at the fifth position, and a methyl group at the first position of the triazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 3-amino-5-ethyl-1-methyl-1H-1,2,4-triazole.

    Oxidation: Formation of this compound-5-carboxylic acid.

    Reduction: Formation of 3-chloro-5-ethyl-1-methyl-1,2,4-dihydrotriazole.

Scientific Research Applications

3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-1H-1,2,4-triazole
  • 5-Ethyl-1-methyl-1H-1,2,4-triazole
  • 3-Chloro-5-methyl-1H-1,2,4-triazole

Uniqueness

3-Chloro-5-ethyl-1-methyl-1H-1,2,4-triazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chlorine and ethyl groups on the triazole ring enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-chloro-5-ethyl-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPMGOMEIQBOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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